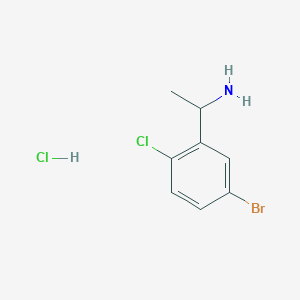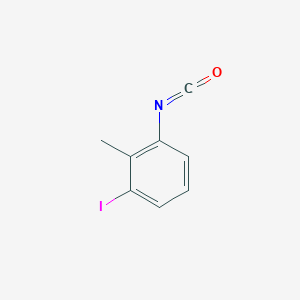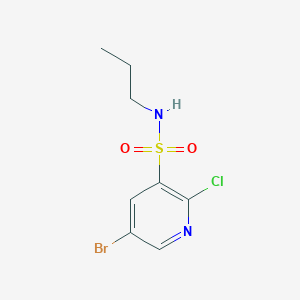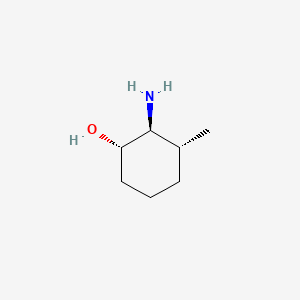
2-(4-(Dimethylamino)phenyl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Dimethylamino)phenyl)propanal is an organic compound with the molecular formula C11H15NO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylamino group at the para position and a propanal group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)phenyl)propanal typically involves the reaction of 4-(dimethylamino)benzaldehyde with propanal in the presence of a catalyst. One common method is the Knoevenagel condensation, where the aldehyde group of 4-(dimethylamino)benzaldehyde reacts with the propanal in the presence of a base such as piperidine or pyridine .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-(4-(Dimethylamino)phenyl)propanal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: 2-(4-(Dimethylamino)phenyl)propanoic acid.
Reduction: 2-(4-(Dimethylamino)phenyl)propanol.
Substitution: Products vary depending on the nucleophile used.
科学的研究の応用
2-(4-(Dimethylamino)phenyl)propanal has several applications in scientific research:
作用機序
The mechanism of action of 2-(4-(Dimethylamino)phenyl)propanal involves its interaction with specific molecular targets. For example, in biochemical assays, it can act as a fluorescent probe by undergoing excited-state intramolecular proton transfer (ESIPT), which results in fluorescence emission . The compound’s dimethylamino group plays a crucial role in its reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar structure but lacks the propanal group.
2-(4-(Dimethylamino)phenyl)ethanol: Similar structure but has an ethanol group instead of a propanal group.
4-(Dimethylamino)cinnamaldehyde: Similar structure but has a cinnamaldehyde group instead of a propanal group.
Uniqueness
2-(4-(Dimethylamino)phenyl)propanal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and propanal groups allows for a wide range of chemical modifications and applications in various fields.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
2-[4-(dimethylamino)phenyl]propanal |
InChI |
InChI=1S/C11H15NO/c1-9(8-13)10-4-6-11(7-5-10)12(2)3/h4-9H,1-3H3 |
InChIキー |
UFHQYFBMYLNESW-UHFFFAOYSA-N |
正規SMILES |
CC(C=O)C1=CC=C(C=C1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate](/img/structure/B13553617.png)




![2-{2-azaspiro[4.4]nonan-7-yl}aceticacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13553647.png)




![Tert-butyl 9-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13553680.png)
![3-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopentane-1-carboxylicacid](/img/structure/B13553684.png)

![4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B13553699.png)
